

# What is the chemical structure of Angoroside C?

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## Compound of Interest

Compound Name: Angoroside C

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## Angoroside C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Angoroside C**, a phenylpropanoid glycoside primarily isolated from *Scrophularia ningpoensis*, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacokinetics of **Angoroside C**. Furthermore, it delves into its multifaceted biological activities, including its potent anti-inflammatory, neuroprotective, and hepatoprotective effects. A key focus is placed on its mechanism of action, particularly its role as a robust activator of AMP-activated protein kinase (AMPK) and its subsequent modulation of critical signaling pathways such as NF- $\kappa$ B and MAPK. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by consolidating quantitative data, detailing experimental methodologies, and visualizing its molecular interactions.

### Chemical Structure and Physicochemical Properties

**Angoroside C** is a complex phenylpropanoid glycoside with the molecular formula  $C_{36}H_{48}O_{19}$  and a molecular weight of approximately 784.75 g/mol.<sup>[1][2]</sup> Its intricate structure is composed of a central glucose unit linked to a rhamnose and an arabinose moiety, and further esterified with two phenylpropanoid groups.

Table 1: Chemical Identifiers and Physicochemical Properties of **Angoroside C**

Property	Value	Reference
IUPAC Name	[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate	[3]
Molecular Formula	C36H48O19	[1][2]
Molecular Weight	784.75 g/mol	[1][2]
CAS Number	115909-22-3	[2]
SMILES	<chem>C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--O)OC)O--INVALID-LINK--O)O)O)[C@H]2OC(=O)/C=C/c5ccc(c(c5)OC)O)O)O)O"&gt;C@@HO</chem>	[1]
InChI Key	KLQXMRBGMLHBBQ-DQTDZZOCSA-N	[1]

## Pharmacokinetics

Understanding the pharmacokinetic profile of **Angoroside C** is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Following oral administration, **Angoroside C** is absorbed rapidly, with a time to maximum plasma concentration (T<sub>max</sub>) of approximately 15 minutes.[4] However, it also undergoes rapid

elimination, with a half-life ( $t_{1/2}$ ) of 1.26 hours.[4] A significant challenge for its therapeutic application is its low oral bioavailability, which is estimated to be around 2.1%.[4]

**Angoroside C** exhibits wide distribution throughout the body, with detectable levels in the liver, heart, spleen, lung, kidney, and brain.[4] The highest concentration has been observed in the lungs.[4] A notable aspect of its metabolism is its conversion to the active metabolite, ferulic acid.[4]

Table 2: Pharmacokinetic Parameters of **Angoroside C** in Rats

Parameter	Value	Administration Route	Dosage	Reference
Tmax	15 min	Intragastric	100 mg/kg	[4]
$t_{1/2}$	1.26 h	Intragastric	100 mg/kg	[4]
Oral Bioavailability (F)	~2.1%	Intragastric vs. Intravenous	100 mg/kg (i.g.) vs. 5 mg/kg (i.v.)	[4]
Cmax (Angoroside C)	Not explicitly stated	Intragastric	100 mg/kg	[4]
Cmax (Ferulic Acid metabolite)	Not explicitly stated	Intragastric	100 mg/kg	[4]

## Biological Activities and Quantitative Data

**Angoroside C** has demonstrated a spectrum of biological activities, positioning it as a promising candidate for various therapeutic applications.

### Anti-inflammatory Activity

**Angoroside C** exhibits significant anti-inflammatory properties. It has been shown to dose-dependently inhibit the generation of reactive oxygen species (ROS) in activated human neutrophils, with IC<sub>50</sub> values for bioactive molecular families containing **Angoroside C** ranging from 0.04 to 0.42  $\mu$ M.[1]

### Neuroprotective Effects

The neuroprotective potential of **Angoroside C** is an area of active investigation. Its ability to cross the blood-brain barrier and modulate inflammatory pathways within the central nervous system suggests its potential utility in neurodegenerative diseases.

## Hepatoprotective Effects

**Angoroside C** has also been reported to possess hepatoprotective properties, although detailed quantitative data and specific mechanisms are still under investigation.[\[4\]](#)

## Cardiovascular Effects

Research indicates that **Angoroside C** has beneficial effects on the cardiovascular system, including preventing ventricular remodeling.[\[2\]](#)

Table 3: Quantitative Biological Activity of **Angoroside C**

Activity	Assay	Model	Endpoint	Result (IC50/EC50)	Reference
Anti-inflammatory	ROS Generation	fMLF-activated human neutrophils	ROS Inhibition	0.04–0.42 $\mu$ M (for bioactive molecular families)	<a href="#">[1]</a>
Cardiovascular	Ventricular Remodeling	Not Specified	Decreased Ang II, ET-1, and TGF- $\beta$ 1 mRNA	Not Specified	<a href="#">[2]</a>

## Mechanism of Action: Signaling Pathways

The therapeutic effects of **Angoroside C** are underpinned by its interaction with key cellular signaling pathways. A central mechanism is its ability to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

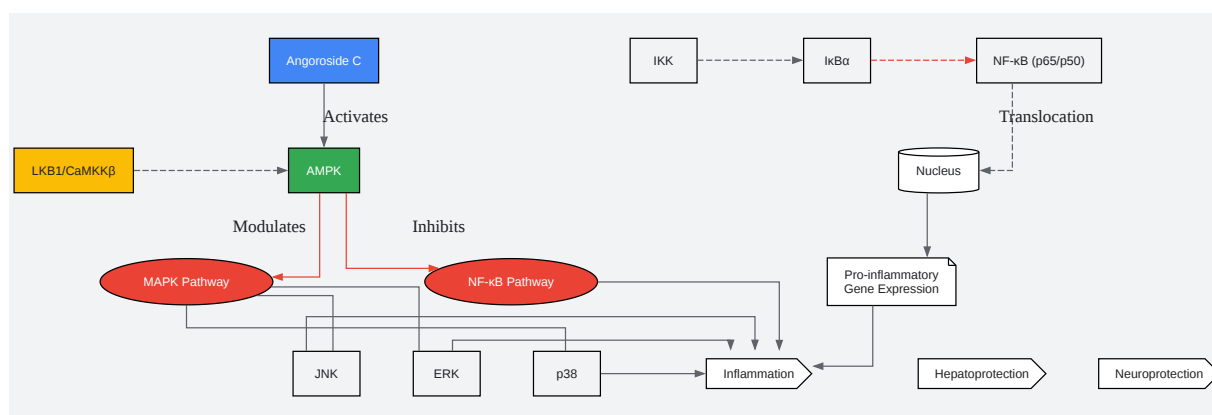
## AMPK Activation

AMPK activation is a critical event in response to cellular stress that depletes ATP. Once activated, AMPK shifts cellular metabolism from anabolic to catabolic processes to restore energy balance. **Angoroside C** has been identified as a potent activator of AMPK.[1] The precise mechanism of activation, whether through direct binding or modulation of upstream kinases like LKB1 or CaMKK $\beta$ , is an area of ongoing research.

## Modulation of NF- $\kappa$ B and MAPK Pathways

The activation of AMPK by **Angoroside C** has downstream consequences on inflammatory signaling pathways. It is known to inhibit the nuclear factor-kappa B (NF- $\kappa$ B) pathway, a key regulator of pro-inflammatory gene expression. This inhibition likely occurs through AMPK-mediated effects on components of the NF- $\kappa$ B signaling cascade.

Furthermore, **Angoroside C** modulates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation. Flavonoids, a class of compounds to which **Angoroside C** is related, are known to influence the phosphorylation of key MAPK members such as p38, JNK, and ERK.[3]



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Caption: **Angoroside C** signaling pathways.

## Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the properties and activities of **Angoroside C**.

### Pharmacokinetic Analysis in Rats using UPLC-MS/MS

- Objective: To determine the pharmacokinetic parameters of **Angoroside C** and its metabolite, ferulic acid, in rats.
- Methodology:
  - Animal Model: Male Sprague-Dawley rats.
  - Drug Administration: Intragastric (100 mg/kg) or intravenous (5 mg/kg) administration of **Angoroside C**.
  - Sample Collection: Blood samples are collected at various time points post-administration. Tissues (liver, heart, spleen, lung, kidney, brain) are harvested at specific time points for distribution studies.
  - Sample Preparation: Plasma and tissue homogenates are subjected to protein precipitation using acetonitrile.
  - Instrumentation: A fast ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) system is used for the simultaneous quantification of **Angoroside C** and ferulic acid.
  - Data Analysis: Pharmacokinetic parameters (T<sub>max</sub>, t<sub>1/2</sub>, C<sub>max</sub>, AUC) are calculated using non-compartmental analysis. Oral bioavailability is calculated by comparing the area under the curve (AUC) after intragastric and intravenous administration.[4]

## In Vitro Anti-inflammatory Assay: ROS Generation in Human Neutrophils

- Objective: To assess the anti-inflammatory activity of **Angoroside C** by measuring its effect on reactive oxygen species (ROS) generation.
- Methodology:
  - Cell Model: Isolated human neutrophils.
  - Stimulation: Neutrophils are activated with N-formyl-methionyl-leucyl-phenylalanine (fMLF).
  - Treatment: Cells are pre-incubated with varying concentrations of **Angoroside C**.
  - ROS Detection: ROS generation is measured using a suitable fluorescent probe (e.g., dichlorofluorescein diacetate).
  - Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the anti-inflammatory potency of **Angoroside C**.[\[1\]](#)

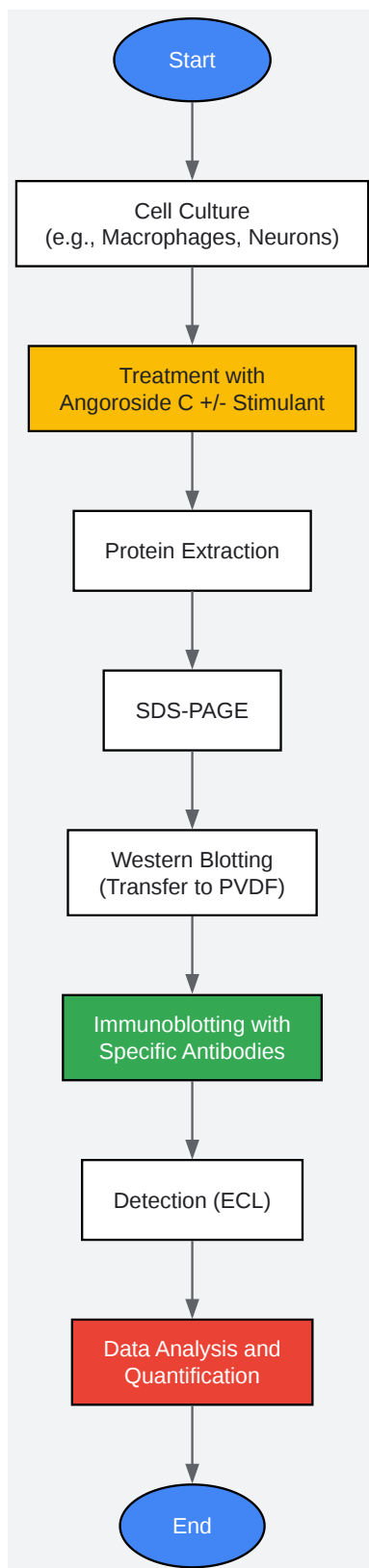
## Western Blot Analysis for Signaling Pathway Modulation

- Objective: To investigate the effect of **Angoroside C** on the activation of key proteins in the AMPK, NF- $\kappa$ B, and MAPK signaling pathways.
- Methodology:
  - Cell Culture: A suitable cell line (e.g., macrophages for inflammation studies, neuronal cells for neuroprotection studies) is cultured.
  - Treatment: Cells are treated with **Angoroside C** for a specified duration, often in the presence of a stimulant (e.g., LPS for inflammation).
  - Protein Extraction: Total protein is extracted from the cells.
  - SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

- Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AMPK, AMPK, p-p65, p65, p-p38, p38).
- Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.





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Caption: Western Blot experimental workflow.

## Conclusion and Future Directions

**Angoroside C** is a promising natural product with a well-defined chemical structure and a range of compelling biological activities. Its ability to activate AMPK and consequently modulate the NF- $\kappa$ B and MAPK signaling pathways provides a strong mechanistic basis for its observed anti-inflammatory, neuroprotective, and hepatoprotective effects. However, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

- **Improving Bioavailability:** Strategies to enhance the oral bioavailability of **Angoroside C**, such as novel drug delivery systems, are essential for its clinical translation.
- **Detailed Mechanistic Studies:** A deeper understanding of the direct molecular targets of **Angoroside C** and the precise mechanisms by which it modulates signaling pathways is needed.
- **In Vivo Efficacy Studies:** Comprehensive in vivo studies in relevant animal models of inflammatory diseases, neurodegeneration, and liver disorders are required to validate its therapeutic efficacy.
- **Clinical Trials:** Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of **Angoroside C** in humans.

In conclusion, the existing body of evidence strongly supports the continued investigation of **Angoroside C** as a lead compound for the development of novel therapeutics for a variety of human diseases. This technical guide serves as a foundational resource to facilitate and guide these future research endeavors.

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